(2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid
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Overview
Description
(2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group, a ketone, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid typically involves the aldol condensation of acetophenone with methyl vinyl ketone. The reaction is catalyzed by a base such as sodium hydroxide, and the product is isolated through acidification and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
(2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-3-phenyl-2-propenoic acid: Similar structure but lacks the ketone group.
4-phenyl-3-buten-2-one: Similar structure but lacks the carboxylic acid group.
2-methyl-4-phenylbut-3-enoic acid: Similar structure but lacks the ketone group.
Uniqueness
(2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid is unique due to the presence of both a ketone and a carboxylic acid group in its structure.
Properties
Molecular Formula |
C11H10O3 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
(E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)/b8-7+ |
InChI Key |
BLMRYSUYNBNSJA-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/C(=O)O |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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